Cas no 2171986-65-3 (4-bromo-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine)

4-Bromo-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine is a substituted pyrimidine derivative with a bromine atom at the 4-position, enhancing its reactivity for further functionalization. The ethyl and isopropyl substituents contribute to steric and electronic modulation, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural features allow for selective cross-coupling reactions, such as Suzuki or Negishi couplings, facilitating the construction of complex heterocyclic systems. The compound's stability under standard conditions ensures reliable handling and storage. Its well-defined molecular architecture makes it valuable for medicinal chemistry applications, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation.
4-bromo-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine structure
2171986-65-3 structure
Product Name:4-bromo-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine
CAS No:2171986-65-3
MF:C10H15BrN2
MW:243.143501520157
CID:5849074
PubChem ID:165748314
Update Time:2025-06-15

4-bromo-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine
    • 2171986-65-3
    • EN300-1614142
    • Inchi: 1S/C10H15BrN2/c1-5-8-9(6(2)3)10(11)13-7(4)12-8/h6H,5H2,1-4H3
    • InChI Key: AAHPIAQQACIWLE-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(CC)=NC(C)=N1)C(C)C

Computed Properties

  • Exact Mass: 242.04186g/mol
  • Monoisotopic Mass: 242.04186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 25.8Ų

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Additional information on 4-bromo-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine

4-Bromo-6-Ethyl-2-Methyl-5-(Propan-2-yl)pyrimidine (CAS No. 2171986-65-3): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

4-Bromo-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine (CAS No. 2171986-65-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of substituted pyrimidines, which are widely studied for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects.

The synthesis of 4-bromo-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine typically involves a multi-step process that includes the formation of the pyrimidine core and subsequent functional group modifications. One common synthetic route involves the reaction of 2,4-dichloro-5-bromopyrimidine with ethylamine and isopropylamine, followed by methylation. This method provides a high yield and purity of the desired product, making it suitable for both laboratory-scale synthesis and potential large-scale production.

Recent studies have highlighted the importance of 4-bromo-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine in drug discovery and development. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the bromine substituent at the 4-position plays a crucial role in enhancing the compound's binding affinity to viral enzymes, thereby inhibiting viral replication.

In addition to its antiviral properties, 4-bromo-6-ethyl-2-methyl-5-(propan-2-yl)pyrimidine has shown promise as an anticancer agent. A 2022 study in Cancer Research reported that this compound selectively targets cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. The study also identified specific protein targets that are modulated by the compound, providing valuable insights into its mechanism of action.

The physicochemical properties of 4-bromo-6-ethyl-2-methyl-5-(propan-2-y l)pyrimidine are well-characterized. It is a white crystalline solid with a melting point of approximately 110°C and is moderately soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These properties make it suitable for use in various biological assays and drug formulation studies.

To further explore the potential applications of 4-bromo-6-ethyl-2-methyl-5-(propan -2-y l)pyrimidine, ongoing research is focusing on optimizing its pharmacokinetic properties. For example, efforts are being made to improve its bioavailability and reduce potential side effects through structural modifications or prodrug strategies. These advancements are expected to enhance the therapeutic index of the compound and broaden its clinical utility.

In conclusion, 4-bromo -6 -e thyl -2 -m ethyl -5 -(propan -2 -y l)pyrimidine (CAS No. 2171986 -65 -3) represents a promising lead compound in medicinal chemistry with diverse biological activities. Its unique structure and favorable physicochemical properties make it an attractive candidate for further development as a therapeutic agent. Continued research into its synthesis, biological evaluation, and optimization will undoubtedly contribute to the advancement of drug discovery efforts in multiple therapeutic areas.

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